1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine-2,6-dione derivative with a 1,3-dimethyl substitution at the purine core, a morpholino group at the 8-position, and a 7-substituted ethyl chain bearing a 5-methyl-1,3,4-thiadiazole-2-thio moiety. Such structural features are critical for modulating biological activity, solubility, and target binding .
Properties
IUPAC Name |
1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-morpholin-4-ylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O3S2/c1-10-18-19-15(28-10)27-9-6-23-11-12(20(2)16(25)21(3)13(11)24)17-14(23)22-4-7-26-8-5-22/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCXNJCHSPFIGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCOCC4)N(C(=O)N(C3=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving guanine or its derivatives.
Introduction of the Morpholino Group: The morpholino group is introduced via nucleophilic substitution reactions.
Attachment of the Thiadiazole Moiety: The thiadiazole group is attached through a thiol-ene reaction, where the thiadiazole thiol reacts with an alkene precursor.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole moiety or the purine core.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the morpholino group or the thiadiazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities that can be categorized into several therapeutic areas:
Antiviral Activity
Research indicates that compounds with thiadiazole moieties possess significant antiviral properties. For instance, derivatives similar to 1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione have shown efficacy against various viruses. In particular:
- Anti-HIV Activity : Certain derivatives have demonstrated promising inhibitory effects on HIV reverse transcriptase with IC50 values as low as 2.95 μM .
- Dengue Virus Inhibition : Related compounds have shown significant activity against Dengue virus with IC50 values around 2.1 ± 0.4 μM .
Anticancer Properties
The presence of the thiadiazole fragment in the structure is associated with anticancer activity. Studies have reported that:
- Compounds containing this moiety exhibit potent cytotoxic effects against several cancer cell lines .
- Specific derivatives have been evaluated for their antiproliferative activity and demonstrated effectiveness in inhibiting tumor growth in vitro.
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound has been tested against various bacterial strains and has shown:
- Broad-spectrum antibacterial activity with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains .
Case Studies
Several studies have documented the applications and effects of this compound:
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents at the 7- and 8-positions, influencing their physicochemical and pharmacological profiles. Below is a systematic comparison:
Substituent Analysis
Physicochemical Properties
- Molecular Weight & Polarity: The target compound (estimated molecular weight ~430–450 g/mol) is comparable to analogs like (414.5 g/mol) but differs in polarity due to morpholino’s oxygen vs. pyrrolidine’s nitrogen . Thiadiazole (target) is more electron-deficient than thiazole (), affecting π-π stacking and charge-transfer interactions .
- Solubility: Morpholino (target) improves aqueous solubility compared to pyrrolidinyl () or piperidinyl () groups, critical for bioavailability .
Biological Activity
1,3-Dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione is a complex organic compound that exhibits potential biological activities due to its unique structural features. The compound incorporates a purine backbone and a thiadiazole moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 341.4075 g/mol. The structure features a dimethylated purine core along with a morpholino group and a thiadiazole side chain, which may enhance its interaction with biological targets.
Biological Activities
Research indicates that compounds containing thiadiazole structures often exhibit a broad spectrum of biological activities including:
- Anticancer Activity : Several studies have reported that 1,3,4-thiadiazole derivatives possess significant anticancer properties. For instance, derivatives similar to the compound have shown effectiveness against various cancer cell lines such as MCF-7 and HepG2. These compounds often induce apoptosis in cancer cells and inhibit DNA synthesis in a dose-dependent manner .
- Antimicrobial Activity : The antimicrobial potential of thiadiazole derivatives has been well-documented. Studies have demonstrated that compounds with similar structures can inhibit the growth of bacteria such as E. coli and fungi like C. albicans, often presenting substantial inhibition zones in agar diffusion assays .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Evaluation
A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticancer activity against MCF-7 breast cancer cells. Among these derivatives, one compound exhibited an IC50 value indicating potent cytotoxicity. Flow cytometric analysis confirmed that this compound induced apoptosis in treated cells .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, several thiadiazole derivatives were tested against common pathogens. The results indicated that certain compounds achieved inhibition zones greater than 20 mm against E. coli, showcasing their potential as antimicrobial agents .
The mechanisms by which these compounds exert their biological effects are varied:
- DNA Interaction : Many thiadiazole derivatives interact with DNA, leading to disruptions in replication and transcription processes.
- Enzyme Inhibition : Some compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Cell Membrane Permeability : The lipophilicity imparted by the thiadiazole ring allows these compounds to penetrate cell membranes effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
